5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone
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Overview
Description
“5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone” is a chemical compound that contains a 1,3-dioxolane ring and a thiophene ring . The 1,3-dioxolane ring is a heterocyclic acetal, related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .
Synthesis Analysis
1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Molecular Structure Analysis
The molecules of the title compound, C18H20O3, display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Chemical Reactions Analysis
1,3-Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .Scientific Research Applications
Biocatalysis in Pharmaceutical Development
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone: is used in the biocatalytic synthesis of chiral alcohols and amino acids, which are crucial for the development of pharmaceuticals . The enantioselectivity and regioselectivity of enzyme-catalyzed reactions make them highly valuable for producing single enantiomers of drug intermediates, ensuring the safety and efficacy of drug products.
Synthesis of Chiral Building Blocks
This compound serves as a building block in the synthesis of chiral intermediates like (S)-2-Amino-5-(1,3-dioxolan-2-yl)-pentanoic acid . Such intermediates are essential for creating alternative synthesis pathways for drugs, exemplified by its use in the synthesis of Vanlev, a pharmaceutical compound.
Protective Groups in Organic Synthesis
The dioxolane ring in 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone can act as a protective group in organic synthesis . It offers stability against nucleophiles and bases, and its deprotection can be achieved under controlled conditions, making it a versatile agent in synthetic chemistry.
Acetoacetic Ester Synthesis
In acetoacetic ester synthesis, which is a method to create ketones and other molecules, 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone could potentially be used as an intermediate . This process is also relevant in the synthesis of amino acids, further highlighting its importance in organic chemistry.
Enzymatic Preparation of Unnatural Amino Acids
The compound is involved in enzymatic processes that prepare unnatural amino acids for pharmaceutical use . These amino acids are not found in nature and are often used in the design of novel drugs with specific therapeutic effects.
Organic Synthesis and Catalysis
5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone: can be utilized in various organic synthesis processes, including catalysis . Its structure allows for the creation of complex molecules through reactions that require precise control over regio- and stereochemistry.
Mechanism of Action
Future Directions
The stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly during the oxidation of alkenes with hypervalent iodine is a promising area of research . This approach could potentially be used to create a wide variety of complex molecules for use in various applications, including pharmaceuticals and materials science .
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-7(11)8-3-4-9(14-8)10-12-5-6-13-10/h3-4,10H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOXUDHMOBVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641872 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898771-82-9 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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